

HC Red No. 3 molecular structure and physicochemical data

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Compound of Interest

Compound Name: 4-morpholinyl-3-nitroaniline

Cat. No.: B8420833

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Technical Monograph: HC Red No. 3

Molecular Architecture, Physicochemical Profiling, and Analytical Protocols

Executive Summary & Identity

HC Red No. 3 is a semi-permanent (non-oxidative) nitro-phenylenediamine dye widely utilized in cosmetic hair coloring formulations.[1][2][3] Chemically defined as 2-((4-amino-2-nitrophenyl)amino)ethanol, it functions as a direct dye, penetrating the hair cuticle without the need for oxidative coupling (e.g., with hydrogen peroxide).[3]

From a safety and regulatory perspective, its secondary amine structure necessitates strict control over nitrosating agents to prevent the formation of carcinogenic nitrosamines. The European Commission's Scientific Committee on Consumer Safety (SCCS) considers it safe at on-head concentrations of up to 3.0%, provided nitrosamine content remains <50 ppb.[3]

Chemical Identity Table

Parameter	Specification
Common Name	HC Red No. 3
IUPAC Name	2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Registry Number	2871-01-4
EC Number	220-701-7
Molecular Formula	C H N O
Molecular Weight	197.19 g/mol
Chemical Class	Nitro-substituted phenylenediamine

Molecular Architecture & Synthesis

The chromophoric properties of HC Red No. 3 arise from a "push-pull" electronic system on the benzene ring. The molecule features a strong electron-withdrawing nitro group (

) at the ortho position relative to an electron-donating secondary amine (ethanolamine side chain).[3] A primary amine (

) at the para position further stabilizes the resonance structure, shifting absorption into the visible red spectrum (

nm).[3]

Synthesis Pathway

Industrially, HC Red No. 3 is typically synthesized via nucleophilic aromatic substitution (

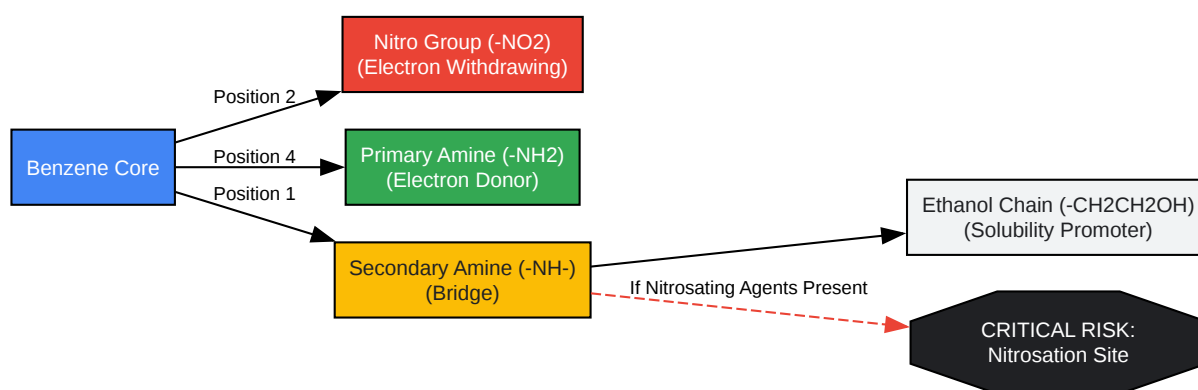
).

- Precursor: 4-fluoro-3-nitroaniline (or 4-chloro-3-nitroaniline).[3]

- Reagent: Monoethanolamine.[1]
- Mechanism: The amine of the ethanolamine attacks the carbon bonded to the halogen (activated by the ortho-nitro group), displacing the halide.

Structural Visualization

The following diagram illustrates the functional connectivity and the critical "Nitrosation Risk" site on the secondary amine.



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Figure 1: Functional group map of HC Red No. 3 highlighting the chromophoric push-pull system and the secondary amine site susceptible to nitrosation.[3][4]

Physicochemical Data Profile

Accurate physicochemical data is essential for formulation stability and analytical method development. The following data aggregates experimental values from SCCS opinions and NTP toxicology reports.

Property	Value / Range	Notes
Physical Form	Dark green-brown powder or dark red crystals	Crystalline habit depends on recrystallization solvent.[3]
Melting Point	121.8 – 124.4 °C	Sharp melting range indicates high purity.
Solubility (Water)	1.15 – 2.50 mg/mL	Low solubility; often requires co-solvents (e.g., glycols) in formulation.[3]
Solubility (Ethanol)	10.7 – 16.1 mg/mL	Moderate solubility.[5]
Solubility (DMSO)	216 – 324 mg/mL	Excellent solvent for stock solution preparation.
Log P (octanol/water)	0.29 (Experimental)	Low lipophilicity; indicates limited dermal penetration potential.[3]
(UV-Vis)	245 nm, 298 nm, 506 nm	506 nm is the primary analytical wavelength for quantification.[3]
pKa	Not experimentally reported	Predicted ~5.5 (aniline nitrogen), but irrelevant at physiological pH.

Analytical Protocol: HPLC Quantification

For researchers validating raw material purity or finished product concentration, the following High-Performance Liquid Chromatography (HPLC) protocol is the industry standard. This method is self-validating through the use of resolution checks and diode array detection (DAD) for peak purity confirmation.[3]

Method Parameters[5][6]

- Instrument: HPLC with PDA/DAD detector.
- Column: Amide-bonded Silica C16 or C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]

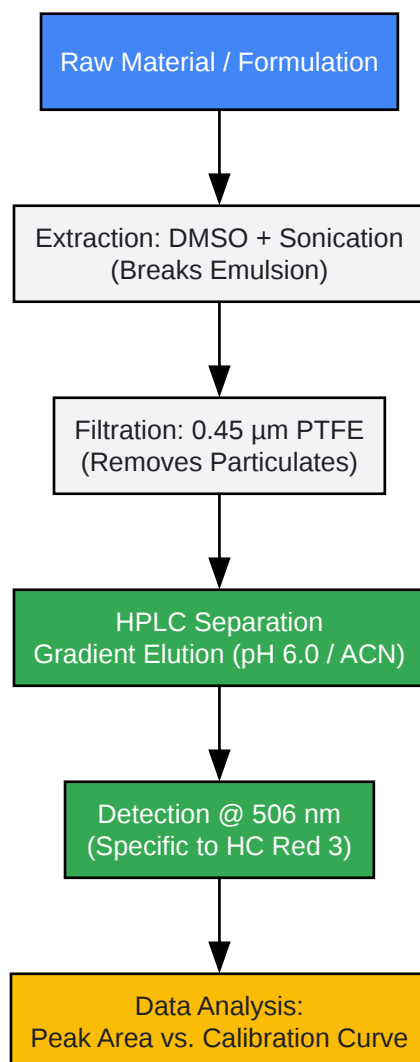
- Note: Amide columns often provide better peak shape for polar amines compared to standard C18.
- Mobile Phase A: Phosphate buffer (pH 6.0) + Ion-pairing reagent (optional, e.g., 1-heptane sulfonic acid if retention is poor).[3]
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: 506 nm (Quantification), 200–600 nm (Scan for impurities).
- Injection Volume: 10 μ L.

Sample Preparation Workflow

To ensure complete extraction from complex cosmetic matrices (emulsions), use the following stepwise extraction:

- Weighing: Accurately weigh ~1.0 g of sample into a 50 mL volumetric flask.
- Dissolution: Add 20 mL of DMSO (ensures total solubilization of the dye). Sonicate for 15 minutes.
- Dilution: Bring to volume with Mobile Phase A.
- Filtration: Filter through a 0.45 μ m PTFE syringe filter (Nylon filters may bind the dye).

Analytical Logic Diagram



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Figure 2: Step-by-step analytical workflow for the quantification of HC Red No. 3.[3]

Stability & Reactivity

Nitrosation Potential

The secondary amine moiety in HC Red No. 3 is a precursor for N-nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrogen oxides).[5][6]

- Regulatory Constraint: In the EU, the nitrosamine content must be < 50 ppb.
- Formulation Rule: Do not formulate with sodium nitrite or in packaging that allows nitrite contamination.

Photostability

HC Red No. 3 exhibits moderate light stability. Aqueous solutions may degrade upon prolonged exposure to UV light. Analytical stock solutions should be stored in amber glassware at 4°C and used within 24 hours.

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